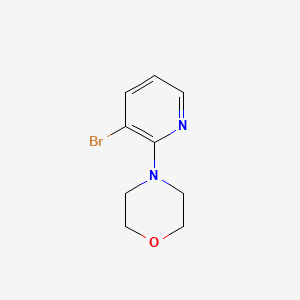

4-(3-Bromopyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRTVUQBSODXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585975 | |

| Record name | 4-(3-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-38-8 | |

| Record name | 4-(3-Bromo-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects of 4 3 Bromopyridin 2 Yl Morpholine in Contemporary Chemical Research

Overview of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are a class of heterocyclic compounds that serve as crucial building blocks in organic synthesis. The presence of a halogen atom on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for a wide array of chemical transformations.

The position of the halogen atom on the pyridine ring dictates its reactivity. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atom in the ring. youtube.com Conversely, halogenation at the 3- and 5-positions is less straightforward and often requires specific synthetic strategies. youtube.com The introduction of a halogen provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are instrumental in constructing complex molecular architectures. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

The utility of halogenated pyridines extends to their role as precursors for a diverse range of functionalized pyridine derivatives. For example, they can be converted into organometallic reagents, such as pyridyl Grignard or lithium reagents, which can then react with various electrophiles. Furthermore, the inherent biological activity of many pyridine-containing compounds makes their halogenated precursors highly valuable in the development of pharmaceuticals and agrochemicals. nih.gov

Table 1: Reactivity of Halogenated Pyridines

| Position of Halogen | General Reactivity | Common Reactions |

| 2- and 4-positions | Prone to nucleophilic substitution | Nucleophilic aromatic substitution, Cross-coupling reactions |

| 3- and 5-positions | Less reactive towards nucleophiles | Metalation-trapping sequences, Directed ortho-metalation |

Significance of the Morpholine (B109124) Moiety in Heterocyclic Chemistry

The morpholine ring is a six-membered saturated heterocycle containing both a secondary amine and an ether functional group. This unique combination of features makes morpholine a highly desirable component in the design of bioactive molecules. biosynce.comnih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. thieme-connect.comsci-hub.se

From a chemical standpoint, the nitrogen atom of the morpholine ring is basic and can be readily protonated or alkylated. This property allows for the formation of salts, which can improve the aqueous solubility of a drug candidate. The ether oxygen atom can participate in hydrogen bonding, which is a crucial interaction for molecular recognition at biological targets. biosynce.com The chair-like conformation of the morpholine ring also provides a rigid scaffold that can be used to control the spatial orientation of other functional groups within a molecule.

In medicinal chemistry, the morpholine moiety is considered a "privileged scaffold" because it is found in a large number of approved drugs with diverse therapeutic applications. nih.gove3s-conferences.org Its incorporation into a lead compound can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.govsci-hub.se For example, the morpholine ring in the antibiotic linezolid (B1675486) is essential for its binding to the bacterial ribosome. biosynce.com Similarly, in the case of the anticancer drug gefitinib, the morpholine group enhances its metabolic stability. sci-hub.se

Contextualization of 4-(3-Bromopyridin-2-yl)morpholine within Advanced Organic Synthesis

The compound this compound combines the key features of both halogenated pyridines and the morpholine moiety, making it a valuable intermediate in advanced organic synthesis. The bromine atom at the 3-position of the pyridine ring, while less reactive than halogens at the 2- or 4-positions, still provides a site for various synthetic transformations.

The synthesis of this compound itself typically involves the nucleophilic aromatic substitution of a dihalopyridine with morpholine. The regioselectivity of this reaction is a critical aspect, often favoring the substitution at the more activated 2-position.

Once synthesized, this compound can be further functionalized through reactions targeting the bromine atom. For instance, it can undergo palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of a library of derivatives with diverse substituents at the 3-position of the pyridine ring, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a particular scaffold.

Table 2: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O | epa.gov |

| Average Mass | 243.104 g/mol | epa.gov |

| Monoisotopic Mass | 242.005476 g/mol | epa.gov |

Emerging Research Trajectories for Pyridylmorpholine Scaffolds

The pyridylmorpholine scaffold, exemplified by this compound, continues to be an area of active research with several emerging trajectories. The versatility of this scaffold allows for its application in various fields beyond traditional medicinal chemistry.

One promising area is the development of novel materials with specific optical or electronic properties. The ability to tune the electronic nature of the pyridine ring through substitution, coupled with the structural features of the morpholine moiety, makes these scaffolds interesting candidates for the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

In the context of drug discovery, there is a growing interest in exploring the potential of pyridylmorpholine derivatives as inhibitors of novel biological targets. mdpi.com The modular nature of their synthesis allows for the rapid generation of diverse chemical libraries, which can be screened against a wide range of diseases. mdpi.com For instance, recent studies have investigated the use of similar scaffolds in the development of kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases.

Reactivity and Mechanistic Investigations of 4 3 Bromopyridin 2 Yl Morpholine

Nucleophilic Substitution Reactivity

The reactivity of 4-(3-bromopyridin-2-yl)morpholine towards nucleophiles is complex, with potential for several reaction pathways. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. researchgate.net However, the outcome of such reactions on this specific substrate is highly dependent on the reaction conditions and the nature of the nucleophile.

The regioselectivity of nucleophilic attack on this compound is governed by a combination of electronic and steric factors. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. researchgate.net The morpholino group at C2 is a strong electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. Conversely, the bromine at C3 has an electron-withdrawing inductive effect.

In principle, two main sites are available for standard SNAr:

C3 Position: Direct displacement of the bromide ion. This is generally disfavored for 3-halopyridines unless strong electron-withdrawing groups are present to stabilize the Meisenheimer intermediate. youtube.com

C2 Position: Displacement of the morpholino group. While the morpholino group is not a conventional leaving group, its displacement from an activated pyridine ring is possible under harsh conditions.

Chemoselectivity issues also arise, as a strong nucleophile could potentially react at either site. However, experimental and computational studies on related 3-bromopyridines reveal that under strongly basic conditions, direct SNAr at the C3 position is often kinetically slow. Instead, an alternative pathway involving elimination-addition becomes dominant.

While a direct SNAr mechanism is a theoretical possibility, research indicates that for 3-bromopyridines under strongly basic conditions, the reaction often proceeds through a highly reactive pyridyne intermediate . wikipedia.orgorganic-chemistry.org This pathway circumvents the high activation energy of a direct nucleophilic attack at the C3 position.

The process is initiated by deprotonation at the C4 position, which is the most acidic proton on the ring due to its proximity to the electron-withdrawing bromine and its para relationship to the activating ring nitrogen. Subsequent elimination of the bromide ion generates a 3,4-pyridyne intermediate. wikipedia.orguni.lu This aryne is a strained, highly reactive species that is rapidly intercepted by any nucleophile present in the reaction mixture. chemspider.comnih.gov

In contrast, a classical SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. youtube.comnih.gov While this is the common pathway for substitutions at the 2- and 4-positions of pyridines, its role in the direct substitution at the C3-position of this compound is considered minor, especially when strong bases are used that favor the pyridyne pathway. wikipedia.orguni.lu

Aryl Halide Isomerization and Rearrangement Studies

A fascinating aspect of the reactivity of 3-bromopyridines, including this compound, is their ability to undergo base-catalyzed aryl halide isomerization. This rearrangement provides a synthetic route to 4-substituted pyridines from more readily available 3-bromo precursors.

The mechanism of bromine migration from the 3- to the 4-position is intrinsically linked to the formation of the 3,4-pyridyne intermediate. wikipedia.orgorganic-chemistry.org The proposed pathway involves the following steps:

Deprotonation: A strong base removes the proton from the C4 position of the 3-bromopyridine (B30812) ring.

Aryne Formation: The resulting anion rapidly eliminates bromide to form the 3,4-pyridyne intermediate.

Re-addition of Bromide: If bromide ions are present in solution (from the starting material or added salts), they can act as a nucleophile and add back to the pyridyne. This addition can occur at either C3 or C4.

Isomerization: Addition of bromide at C4 results in the formation of a 4-bromopyridine (B75155) isomer.

This process establishes an equilibrium between the 3-bromo and 4-bromo isomers. The position of this equilibrium can be influenced by the relative thermodynamic stabilities of the isomers and the reaction conditions. This "halogen dance" phenomenon, where a halogen atom appears to migrate across an aromatic ring, is a powerful tool for accessing alternative substitution patterns. rsc.org

The selectivity of the tandem isomerization/substitution reaction is highly dependent on the reaction conditions, particularly the base used and the concentration of the nucleophile. wikipedia.orguni.lu Studies have shown that hydroxide (B78521) bases, such as potassium hydroxide (KOH), are effective at promoting the isomerization via the pyridyne intermediate. wikipedia.org

The concentration of the desired nucleophile (e.g., an alcohol for etherification) relative to the pyridine substrate is a critical parameter for controlling the selectivity between the 3- and 4-substituted products.

| Entry | Ratio of 3-Bromopyridine to Alcohol | Ratio of 4-Substituted to 3-Substituted Product | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 1 : 4 | 2.4 : 1 | 54 | wikipedia.orguni.lu |

| 2 | 1.5 : 1 | 6.5 : 1 | 63 | wikipedia.orguni.lu |

| 3 | 3 : 1 | 19 : 1 | 60 | wikipedia.orguni.lu |

Advanced Functionalization Reactions

The bromine atom on this compound serves as a versatile handle for a variety of advanced functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules.

A direct application of the tandem isomerization/substitution strategy has been demonstrated in the synthesis of 4-(4-(cyclopropylmethoxy)pyridin-2-yl)morpholine. In this reaction, this compound was treated with cyclopropylmethanol (B32771) and a base, affording the 4-alkoxy-substituted product in a 43% yield. uni.lu

Beyond this, the C-Br bond is an ideal site for well-established cross-coupling protocols:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. rsc.orgnih.govlibretexts.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position (under standard conditions) or potentially at the C4 position (using the isomerization strategy).

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgchemspider.com This would allow for the synthesis of more complex di-amino pyridine structures.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

These reactions are fundamental in modern medicinal and materials chemistry, and the presence of the bromine atom on this compound makes it a valuable building block for the synthesis of diverse and highly functionalized pyridine derivatives.

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Coupling, Heck Reactions)

The palladium-catalyzed Sonogashira and Heck reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as a key handle for such transformations.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. For this compound, this reaction would involve the coupling of the 3-pyridyl position with an alkyne, leading to the synthesis of 3-alkynyl-2-morpholinopyridine derivatives. The reaction conditions generally involve mild temperatures and the use of an amine base, which can also serve as the solvent. While specific examples with this compound are not extensively documented in the literature, related 2-amino-3-bromopyridines readily undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) additive, typically in a solvent like DMF at elevated temperatures.

The Heck reaction is another pivotal palladium-catalyzed process that couples aryl or vinyl halides with alkenes to form substituted alkenes. In the context of this compound, the Heck reaction would forge a new carbon-carbon bond between the 3-position of the pyridine ring and an alkene. The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. While direct studies on this compound are limited, the general applicability of the Heck reaction to bromopyridines suggests its utility in functionalizing this specific substrate.

A representative table of conditions for these types of reactions based on analogous compounds is presented below.

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |

| Sonogashira Coupling | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 |

| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100-140 |

Carbon-Heteroatom Bond Forming Reactions (e.g., Etherification, Hydroxylation, Further Amination)

The carbon-bromine bond of this compound is also a prime site for the formation of carbon-heteroatom bonds, enabling the introduction of oxygen and nitrogen-containing functionalities.

Etherification and Hydroxylation:

A notable reaction of this compound is its 4-selective etherification. In a documented procedure, the reaction of this compound with cyclopropylmethanol in the presence of sodium tert-butoxide as a base and xantphos (B1684198) as a ligand in 1,4-dioxane (B91453) at 100 °C resulted in the formation of 4-(4-(cyclopropylmethoxy)pyridin-2-yl)morpholine in a 43% yield. This transformation proceeds through a base-catalyzed isomerization of the 3-bromopyridine to a 4-bromopyridine intermediate via a pyridyne mechanism, followed by a facile nucleophilic aromatic substitution (SNAr) at the 4-position.

This tandem isomerization-substitution strategy also allows for the hydroxylation of 3-bromopyridines to yield 4-hydroxypyridines. While a direct example with this compound is not provided, the general method suggests its potential for conversion to 4-(4-hydroxypyridin-2-yl)morpholine. Another approach for the hydroxylation of aryl halides involves an electrochemical method in the presence of triethylamine (B128534) in water, which could potentially be applied to this substrate.

Further Amination:

The introduction of an additional amino group onto the pyridine ring can be achieved through various amination protocols. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a common method for forming carbon-nitrogen bonds between aryl halides and amines. This reaction would be expected to proceed at the 3-position of this compound.

Alternatively, amination of bromopyridines can occur via pyridyne intermediates, particularly when strong bases like potassium amide in liquid ammonia (B1221849) are used. For 3-bromopyridines, this often leads to a mixture of 3- and 4-aminopyridine (B3432731) products. Microwave-assisted synthesis has also been shown to be an effective method for the amination of 3,5-dibromopyridine (B18299) with various aliphatic amines, suggesting a potential route for the further functionalization of our target compound.

Below is a data table summarizing the conditions for the documented etherification reaction.

| Reactant | Reagent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| This compound | Cyclopropylmethanol | Xantphos | t-BuONa | 1,4-Dioxane | 100 | 4-(4-(cyclopropylmethoxy)pyridin-2-yl)morpholine | 43 |

Exploration of Oxidative and Reductive Transformations

The exploration of oxidative and reductive transformations of this compound is less documented in the scientific literature compared to its cross-coupling reactivity. However, based on the general chemistry of pyridines and aryl bromides, potential transformations can be considered.

Oxidative Transformations:

The pyridine ring is generally resistant to oxidation. However, under specific conditions, N-oxidation of the pyridine nitrogen can occur using reagents like peroxy acids. The presence of the electron-donating morpholino group might influence the susceptibility of the pyridine nitrogen to oxidation. Additionally, photoredox catalysis has emerged as a powerful tool for various transformations, and brominated compounds can act as oxidants in these processes. It is conceivable that under specific photocatalytic conditions, the b

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-(3-Bromopyridin-2-yl)morpholine, DFT studies could be employed to investigate various reaction mechanisms. For instance, in reactions involving nucleophilic substitution at the pyridine (B92270) ring, DFT could be used to model the energy profile of the reaction pathway. This would involve identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state. This information is vital for predicting reaction kinetics and understanding the factors that control the regioselectivity and stereoselectivity of chemical transformations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. An analysis of the HOMO-LUMO energy gap for this compound would provide insights into its chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction, and the electropositive regions of the pyridine ring as potential sites for nucleophilic attack.

Molecular Modeling and Ligand-Target Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in the context of drug discovery and materials science.

Should this compound be investigated as a potential ligand for a biological target, such as a protein receptor or enzyme, molecular docking simulations could be performed. These simulations predict the preferred orientation of the ligand when bound to the target and estimate the binding affinity. By systematically exploring different binding poses and scoring them based on various energy functions, researchers can identify the most stable binding mode. This information is crucial for structure-activity relationship (SAR) studies and for designing new ligands with improved potency and selectivity. The results of such studies are often presented in tables listing binding energies for different poses or for a series of related ligands.

The three-dimensional shape, or conformation, of a molecule is critical to its function. This compound possesses a flexible morpholine (B109124) ring and a rotatable bond connecting it to the pyridine ring. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify its low-energy conformers. This is important because the biologically active conformation may not be the lowest energy conformation in isolation.

Tautomerism, the interconversion of structural isomers, is another aspect that could be investigated computationally. While significant tautomerism is not immediately obvious for this specific molecule, theoretical calculations could definitively rule out or identify any potential tautomeric forms and their relative stabilities.

In Silico Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For example, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for the hydrogen and carbon atoms in this compound. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, infrared (IR) and Raman vibrational frequencies can be calculated to help assign the peaks in experimental vibrational spectra.

Table of Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - Pyridine H | |

| ¹H NMR Chemical Shift (ppm) - Morpholine CH₂ | |

| ¹³C NMR Chemical Shift (ppm) - Pyridine C | |

| ¹³C NMR Chemical Shift (ppm) - Morpholine C | |

| Major IR Frequency (cm⁻¹) |

Note: The table above is a hypothetical representation. Actual values would require specific computational studies to be performed.

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis, offering powerful tools for reaction discovery and optimization. While specific applications of these technologies to the synthesis of this compound are not yet extensively documented in scientific literature, the principles and methodologies are broadly applicable. This section will explore the prospective use of ML and AI in elucidating novel synthetic pathways and refining reaction conditions for this particular compound.

The synthesis of this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction. These reactions are often sensitive to a multitude of parameters, including the choice of catalyst, ligand, base, solvent, and temperature. The optimization of these parameters is a multidimensional problem that can be efficiently addressed by machine learning algorithms. princeton.edu

Reaction Discovery:

Reaction Optimization:

Once a promising synthetic route is identified, machine learning models can be used to optimize the reaction conditions to maximize yield and minimize the formation of byproducts. rsc.org This is typically achieved by training a model on a dataset of experimental results, where various reaction parameters are systematically varied.

A hypothetical workflow for the machine learning-guided optimization of the synthesis of this compound via a Buchwald-Hartwig amination of 2,3-dibromopyridine (B49186) with morpholine could be as follows:

Data Generation: A design of experiments (DoE) approach, often coupled with high-throughput experimentation (HTE), would be used to generate an initial dataset. arxiv.org This would involve running the reaction under a wide range of conditions, systematically varying the parameters listed in the table below.

Model Training: The resulting dataset, containing the reaction conditions and corresponding yields of this compound, would be used to train a machine learning model, such as a random forest or a neural network. princeton.eduresearchgate.net The model would learn the complex, non-linear relationships between the input parameters and the reaction outcome.

Predictive Modeling and Optimization: The trained model could then be used to predict the yield for any given set of reaction conditions within the experimental space. Optimization algorithms could then explore this predictive model to identify the set of conditions predicted to give the highest yield. u-strasbg.fr This in silico optimization can significantly reduce the number of experiments required to find the optimal conditions. chemistryviews.org

Hypothetical Data for Machine Learning-Driven Optimization of this compound Synthesis:

Below is an interactive table representing a hypothetical dataset that could be used to train a machine learning model for the optimization of the synthesis of this compound. The data is illustrative of the parameters that would be varied in a high-throughput experimentation campaign.

| Experiment ID | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 80 | 65 |

| 2 | Pd2(dba)3 | RuPhos | K3PO4 | Dioxane | 100 | 78 |

| 3 | Pd(OAc)2 | SPhos | Cs2CO3 | THF | 60 | 45 |

| 4 | Pd2(dba)3 | XPhos | LHMDS | Toluene | 110 | 85 |

| 5 | Pd(OAc)2 | RuPhos | K2CO3 | Dioxane | 90 | 72 |

| 6 | Pd2(dba)3 | SPhos | NaOtBu | THF | 70 | 55 |

| 7 | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 100 | 82 |

| 8 | Pd2(dba)3 | RuPhos | Cs2CO3 | Dioxane | 80 | 68 |

| 9 | Pd(OAc)2 | SPhos | LHMDS | THF | 90 | 60 |

| 10 | Pd2(dba)3 | XPhos | K2CO3 | Toluene | 70 | 50 |

Challenges and Future Outlook:

A significant challenge in applying machine learning to chemical synthesis is the availability of large, high-quality datasets. acs.org The performance of any machine learning model is heavily dependent on the data it is trained on. Publicly available reaction databases often suffer from biases, as unsuccessful reactions are rarely reported. nih.gov The generation of comprehensive datasets through high-throughput experimentation is therefore crucial for the successful application of these methods. arxiv.org

The continued development of more sophisticated machine learning algorithms, coupled with the increasing automation of chemical synthesis, promises to further accelerate the discovery and optimization of synthetic routes to molecules like this compound. These technologies have the potential to significantly reduce the time and resources required for chemical research and development.

Role As a Building Block and Synthetic Intermediate in Complex Chemical Architectures

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The functionalized pyridine (B92270) core of 4-(3-bromopyridin-2-yl)morpholine is an ideal starting point for the synthesis of a range of heterocyclic compounds, many of which are of significant interest in materials science and medicinal chemistry.

The development of fused heterocyclic systems is a cornerstone of modern drug discovery. Pyrido[3,4-c]pyridazines and thieno[3,2-pyrimidines are two such scaffolds noted for their promising biological activities. nih.govyoutube.com Pyrido[3,4-c]pyridazines, for instance, are recognized as valuable nitrogen-containing scaffolds in medicinal chemistry, though they remain relatively uncommon. libretexts.org Synthetic routes to these systems often rely on the functionalization of a pyridine precursor.

Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as potent inhibitors of critical cellular targets like phosphatidylinositol-3-kinase (PI3K), which is implicated in a variety of cancers. youtube.com The synthesis of these complex scaffolds can be envisioned using this compound as a starting material. The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce necessary side chains that can subsequently undergo intramolecular cyclization to form the desired fused pyrimidine (B1678525) or pyridazine (B1198779) ring. libretexts.orgnih.gov This approach enables the incorporation of the beneficial morpholino-pyridine moiety into these biologically relevant polycyclic frameworks.

Table 1: Potential Synthetic Utility for Polycyclic Systems

| Target Scaffold | Synthetic Approach | Potential Advantage of Using this compound |

|---|---|---|

| Pyrido[3,4-c]pyridazines | Cross-coupling followed by intramolecular cyclization. | Incorporates a morpholine (B109124) group, which can enhance solubility and pharmacokinetic properties. libretexts.orgresearchgate.net |

| Thieno[3,2-pyrimidines | Suzuki or Stille coupling with a functionalized thiophene, followed by ring closure. | Provides a route to novel PI3K or kinase inhibitors containing the morpholino-pyridine core. youtube.com |

This table is based on established synthetic methods for these scaffolds and the known reactivity of bromopyridines.

Substituted bipyridines are fundamental ligands in coordination chemistry and catalysis, while the quinoline (B57606) scaffold is a core component of numerous pharmaceuticals. sarchemlabs.comnih.gov The synthesis of both these structures can be effectively achieved starting from this compound.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov By reacting this compound with a suitable pyridylboronic acid or ester in the presence of a palladium catalyst, a morpholine-substituted bipyridine can be synthesized. libretexts.org This modular approach allows for the creation of a library of bipyridine ligands with varying electronic and steric properties.

For the construction of quinolines, the bromine atom can be leveraged in a Sonogashira coupling reaction to introduce an alkyne substituent. researchgate.netcfmot.de This resulting alkynylpyridine is a key intermediate in several established quinoline syntheses, such as those involving cyclization with aniline (B41778) derivatives. This strategy opens a pathway to novel quinoline-based compounds that carry the morpholine moiety, potentially enhancing their biological activity or use as therapeutic agents. researchgate.net

Table 2: Proposed Coupling Partners for Bipyridine and Quinoline Synthesis

| Target Structure | Reaction Type | Coupling Partner Example | Resulting Intermediate/Product |

|---|---|---|---|

| Substituted Bipyridine | Suzuki-Miyaura Coupling | 2-Pyridylboronic acid | 4-(3-(Pyridin-2-yl)pyridin-2-yl)morpholine |

This table illustrates potential synthetic pathways based on standard cross-coupling methodologies.

Design and Development of Novel Ligands for Catalysis

The field of homogeneous catalysis relies heavily on the design of sophisticated ligands that can control the activity and selectivity of a metal center. acs.org The structure of this compound makes it an attractive scaffold for developing new P,N-ligands, where both a phosphorus and a nitrogen atom can coordinate to a transition metal.

Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis, particularly in cross-coupling reactions. tcichemicals.com Their electronic and steric properties can be finely tuned to optimize catalytic performance. acs.org One established method for synthesizing phosphine ligands involves the reaction of an organohalide with a phosphine source. acs.org

Starting from this compound, a pyridyl-phosphine ligand can be synthesized by reacting it with a secondary phosphine like diphenylphosphine (B32561) (HPPh₂) or its lithium salt (LiPPh₂) in a palladium- or nickel-catalyzed coupling reaction. The resulting product, 2-(diphenylphosphino)-3-morpholinopyridine, would be a bidentate P,N-ligand. In such a ligand, the "soft" phosphorus atom and the "hard" pyridine nitrogen atom offer complementary coordination properties, which can be advantageous in various catalytic cycles. sarchemlabs.com

Chiral phosphine ligands are critical for enantioselective transition-metal-catalyzed reactions, which are essential for producing single-enantiomer pharmaceuticals. nih.govnih.gov While this compound is itself achiral, it can serve as a precursor to chiral ligands.

A chiral P,N-ligand could be developed from this scaffold, for instance, by using a chiral phosphine reagent in the synthesis described above or by modifying the morpholine ring to incorporate a stereocenter. Such chiral pyridyl-phosphine ligands have shown high efficacy in reactions like the asymmetric hydrogenation of olefins, a key transformation in modern synthetic chemistry. mdpi.com Iridium complexes bearing bidentate ligands, such as those with a pyridine-phosphine or pyridine-NHC structure, have been successfully used as catalysts for the asymmetric hydrogenation of challenging substrates. nih.gov The development of new ligands derived from the this compound scaffold could therefore contribute to the advancement of stereoselective catalysis.

Contribution to Advanced Medicinal Chemistry Leads and Scaffold Development

The pyridine ring is a prevalent feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve key pharmacokinetic properties like metabolic stability and permeability. researchgate.net The morpholine heterocycle is also considered a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their drug-like properties, including solubility and metabolic profile. nih.govtcichemicals.com

The compound this compound combines both of these valuable motifs. The bromine atom acts as a versatile synthetic handle, allowing medicinal chemists to use this building block to construct more complex molecules. nih.gov It can be used in Suzuki-Miyaura cross-coupling reactions to attach the morpholino-pyridine core to other pharmacologically relevant fragments, a key strategy in modern drug discovery. nih.gov

Research has demonstrated the efficacy of molecules containing these combined scaffolds. For example, pyrimidine-morpholine hybrids have been investigated as anticancer agents, and morpholine-containing quinoxaline (B1680401) derivatives have shown potent and selective antitumor activity. researchgate.net The ability to use this compound to access a wide range of derivative structures makes it a highly valuable tool for developing new therapeutic leads across various disease areas, including oncology and infectious diseases. nih.gov

Table 3: Medicinal Chemistry Applications of the Morpholino-Pyridine Scaffold

| Therapeutic Area | Target Class Example | Role of the Morpholino-Pyridine Scaffold | Supporting Findings |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., PI3K) | Core fragment for building kinase inhibitors. | Morpholine-containing pyrimidines show inhibitory activity. youtube.com |

| Oncology | DNA Synthesis Enzymes | Scaffold for creating anticancer agents. | Pyrimidine-morpholine hybrids show antiproliferative effects. |

Strategies for Scaffold Modification and Derivatization

The chemical scaffold of this compound serves as a versatile building block in medicinal chemistry, primarily due to the presence of a bromine atom on the pyridine ring. This halogen atom acts as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. These modifications are crucial for fine-tuning the pharmacological properties of the resulting molecules.

One of the most powerful and widely used methods for the derivatization of this scaffold is the Suzuki-Miyaura cross-coupling reaction . nih.govyoutube.com This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This strategy allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring, thereby expanding the chemical space and enabling the exploration of structure-activity relationships. The versatility of the Suzuki reaction is enhanced by its tolerance of various functional groups and its relatively mild reaction conditions. nih.gov

Another pivotal strategy for modifying the this compound scaffold is the Buchwald-Hartwig amination . rsc.orgorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. organic-chemistry.org This method is instrumental in synthesizing libraries of compounds where different amino groups are attached to the pyridine core. The introduction of various amines can significantly influence the polarity, basicity, and hydrogen-bonding capabilities of the final compound, which are critical determinants of biological activity and pharmacokinetic properties. The development of sophisticated phosphine ligands has broadened the scope of this reaction to include a wide range of amines and even ammonia (B1221849) equivalents. rsc.orgnih.gov

The Sonogashira coupling reaction provides a reliable method for introducing alkyne moieties onto the pyridine scaffold, creating a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions. wikipedia.orgresearchgate.net The resulting alkynylpyridines are valuable intermediates themselves, as the alkyne group can be further transformed into other functionalities, or it can act as a rigid linker to other parts of a molecule. This strategy has been successfully applied to various bromopyridine derivatives to synthesize complex heterocyclic systems. scirp.orgbeilstein-journals.org

These palladium-catalyzed derivatization strategies are fundamental tools for the strategic modification of the this compound scaffold, allowing for the systematic and efficient generation of novel and structurally diverse compounds for biological screening.

Exploration of Positional and Stereoisomers for Structure-Activity Relationship Studies

The exploration of isomers is a cornerstone of medicinal chemistry for developing a comprehensive understanding of the structure-activity relationship (SAR). In the context of this compound, the investigation of positional isomers is particularly relevant.

Several positional isomers of the title compound exist, including:

4-(6-Bromopyridin-3-yl)morpholine : In this isomer, the morpholine group is para to the nitrogen atom of the pyridine ring and meta to the bromine atom.

4-(2-Bromopyridin-4-yl)morpholine : Here, the morpholine group is at the 4-position, and the bromine is at the 2-position.

By synthesizing and evaluating the biological activity of these and other positional isomers, researchers can probe the specific regions of the molecule that are critical for its interaction with a biological target. For instance, a particular positional arrangement might be optimal for fitting into a receptor's binding pocket, while another might be more susceptible to metabolic degradation. The systematic study of such isomers is essential for identifying the optimal substitution pattern for a desired therapeutic effect. researchgate.netnih.gov

Advanced Analytical Methodologies in Research on 4 3 Bromopyridin 2 Yl Morpholine

High-Throughput Screening and Reaction Optimization Techniques

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical synthesis, allowing for the parallel execution of numerous reactions to rapidly identify optimal conditions. acs.org This approach is particularly valuable for complex couplings and functionalizations common in the synthesis of heterocyclic compounds like 4-(3-Bromopyridin-2-yl)morpholine.

Mass spectrometry (MS) based methods are ideal for HTE due to their high speed, sensitivity, and specificity, which allow for the analysis of minute quantities of reaction material without purification. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI-TOF (Time-of-Flight) MS is a powerful high-throughput technique for analyzing peptides, proteins, and synthetic compounds. nih.gov In the context of reaction screening, it allows for the rapid analysis of arrays of reactions, often in 384-well plate formats, to identify successful product formation by detecting the mass of the desired compound. researchgate.net

Desorption Electrospray Ionization (DESI) : DESI-MS is an ambient ionization technique that allows for the direct analysis of samples in their native environment without sample preparation. This can be applied to HTE workflows by rapidly sampling from multi-well plates to screen for product formation.

Acoustic Ejection Mass Spectrometry (AE-MS) : AE-MS uses acoustic energy to eject nanoliter-sized droplets from a reaction well directly into the ion source of a mass spectrometer. This method is exceptionally fast, capable of analyzing a sample in under a second, making it highly suitable for large-scale reaction screening.

Multiple Injection in a Single Experimental Run (MISER) : MISER analysis is a technique that significantly accelerates liquid chromatography-mass spectrometry (LC-MS) analysis time. In one notable study involving the coupling of various nucleophiles with 3-bromopyridine (B30812), MISER LC-MS was used to analyze 1536 nanomole-scale reactions. scienceintheclassroom.org By pooling mass-encoded wells, the entire plate was analyzed in approximately 2.5 hours, a dramatic reduction from the 52 hours required for conventional UPLC analysis. scienceintheclassroom.org This allowed for the rapid identification of effective catalyst-base combinations for the coupling reactions. scienceintheclassroom.org

Table 1: Comparison of High-Throughput Mass Spectrometry Screening Methods

| Method | Principle | Throughput | Key Advantage |

| MALDI-MS | Laser-induced desorption/ionization from a matrix | High (samples/hour) | High tolerance to salts and buffers; excellent for solid-phase screening. researchgate.netnih.gov |

| DESI-MS | Solvent spray ionization of analytes on a surface | High (samples/minute) | Minimal to no sample preparation required; analysis in ambient conditions. |

| AE-MS | Acoustic droplet ejection into MS source | Very High (samples/second) | Extremely fast analysis times; low sample consumption. |

| MISER LC-MS | Pooled, rapid injections into an LC-MS system | High (plates/hour) | Significantly reduces total analysis time for large reaction arrays. scienceintheclassroom.org |

Chromatographic methods are fundamental to monitoring the progress of chemical reactions, providing quantitative data on the consumption of starting materials and the formation of products and impurities.

Ultra-Performance Liquid Chromatography (UPLC) : UPLC systems utilize columns with smaller particle sizes (<2 μm) than traditional HPLC, operating at higher pressures to achieve significantly faster separations and greater resolution. In the development of synthetic routes toward substituted pyridines, UPLC is a primary tool for reaction monitoring. waters.com A typical UPLC method can have a cycle time of just over a minute, allowing chemists to make rapid, informed decisions about their reaction protocols. waters.com In a high-throughput screening campaign for coupling reactions with 3-bromopyridine, UPLC was used as the benchmark analytical method to confirm hits identified by faster MISER screening and to provide accurate yield data. scienceintheclassroom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry provides both retention time data and mass information, enabling confident identification of reaction components. Modern open-access LC-MS systems have become walk-up tools for synthetic chemists, replacing older techniques like thin-layer chromatography (TLC). waters.com For the analysis of pyridine (B92270) derivatives, LC-MS is used to track the formation of the desired product and to identify potential side-products or impurities, which is crucial for optimizing reaction conditions to improve purity and yield. researchgate.netnih.gov Multiple Reaction Monitoring (MRM) mode can be employed for highly sensitive and selective quantification of target analytes in complex mixtures. nih.govmdpi.com

Table 2: UPLC-MS Parameters for Reaction Monitoring of a Pyridine Derivative Synthesis

| Parameter | Typical Value/Condition | Purpose |

| Column | ACQUITY UPLC BEH C8, 2.1 x 30 mm, 1.7 µm | Provides fast and efficient separation of reaction components. waters.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Standard reversed-phase conditions suitable for many pyridine derivatives. waters.com |

| Gradient | Fast gradient (e.g., 5% to 95% B in < 1 min) | Enables rapid elution of all components for high-throughput analysis. waters.com |

| Flow Rate | ~800 µL/min | Optimized for small particle columns to maintain high resolution. waters.com |

| Detection | PDA (Photodiode Array) and SQD (Single Quadrupole Detector) | Provides both UV-Vis spectra and mass-to-charge ratio for comprehensive analysis. waters.com |

| Cycle Time | ~1.3 minutes | Allows for rapid feedback on reaction progress. waters.com |

Spectroscopic Approaches for Elucidating Reaction Intermediates and Product Structures

While screening methods identify successful reactions, spectroscopic techniques provide the detailed structural information necessary to confirm product identity, understand reaction mechanisms, and characterize transient intermediates.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are essential for assembling complex molecular structures and probing reaction mechanisms.

2D NMR Techniques : For a molecule like this compound, a full suite of 2D NMR experiments would be used for definitive characterization.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridine and morpholine (B109124) rings. plos.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon pairs (¹H-¹³C), providing a clear map of which protons are attached to which carbons. plos.org

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting fragments of a molecule, for instance, by showing a correlation from the morpholine protons to the C2 carbon of the pyridine ring, confirming the point of attachment. plos.org

¹H-¹⁵N HMBC : When working with nitrogen-containing heterocycles, this experiment can be used to assign nitrogen chemical shifts and confirm connectivity through correlations to nearby protons, which is invaluable for distinguishing isomers. plos.org

These techniques were used, for example, to definitively determine the site of protonation in a complex pyridine derivative by analyzing changes in chemical shifts and correlation peaks in ¹H-¹⁵N HSQC and HMBC spectra. plos.org

Many syntheses of substituted pyridines involve organometallic intermediates, such as those in palladium-catalyzed cross-coupling reactions. Characterizing these often unstable species is key to understanding and optimizing the catalytic cycle. rsc.org

NMR Spectroscopy : In addition to standard ¹H and ¹³C NMR, ³¹P NMR is invaluable for studying reactions that use phosphine (B1218219) ligands, which are common in cross-coupling catalysis. libretexts.org Changes in the ³¹P chemical shift can provide direct evidence of ligand binding to the metal center and the formation of different catalytic species.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for studying organometallic complexes containing carbonyl (CO) ligands, as the C-O stretching frequency is very sensitive to the electronic environment of the metal center. libretexts.org

X-ray Diffraction : Single-crystal X-ray diffraction provides the ultimate proof of structure for stable organometallic intermediates that can be crystallized. libretexts.org It gives precise bond lengths and angles, offering an unambiguous snapshot of the complex's geometry and confirming the connectivity between the metal, ligands, and the pyridine substrate. lsu.edu

Future Directions and Emerging Research Avenues in 4 3 Bromopyridin 2 Yl Morpholine Chemistry

Development of Sustainable and Green Chemical Synthesis Protocols

The pharmaceutical and chemical industries are increasingly prioritizing environmentally benign manufacturing processes. For 4-(3-bromopyridin-2-yl)morpholine, future research will undoubtedly focus on the development of sustainable and green synthesis protocols. This involves a shift away from traditional methods that often rely on harsh reagents and hazardous solvents.

Key strategies in this domain include the adoption of solvent-free reaction conditions and the use of eco-friendly catalysts. For instance, multicomponent reactions (MCRs) present a promising green approach for the synthesis of the 2-aminopyridine (B139424) core, a precursor to the target molecule. researchgate.netnih.gov These reactions, by their nature, are atom-economical and often proceed under milder conditions, reducing energy consumption and waste generation. One-pot syntheses under solvent-free conditions have been successfully employed for various substituted 2-aminopyridines, demonstrating the potential for cleaner production routes. researchgate.netnih.gov

Furthermore, catalyst-free methods for the synthesis of 2-aminopyridines are being explored, which involve the reaction of dihydrothiazolopyridinium salts with amines under mild conditions. nih.gov The use of water as a solvent in some of these transformations further enhances their green credentials, although yields may need optimization. nih.gov For the morpholine (B109124) moiety, recent advancements in the green synthesis from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) offer a more efficient and environmentally friendly alternative to traditional methods.

Biocatalysis also represents a burgeoning field for the synthesis of aminopyridines. The use of enzymes could offer high selectivity and milder reaction conditions, significantly reducing the environmental footprint of the synthesis of precursors to this compound.

Application of Flow Chemistry for Scalable and Efficient Production

The transition from batch to continuous manufacturing is a paradigm shift in chemical production, and flow chemistry is at its forefront. The application of flow chemistry to the synthesis of this compound holds immense potential for scalable, efficient, and safer production.

Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govescholarship.org The synthesis of related heterocyclic compounds, such as imidazopyridines and pyridinium (B92312) salts, has been successfully demonstrated in flow reactors. nih.govacs.org These studies have shown that reactions can be significantly accelerated, and processes can be easily scaled up by extending the operation time or by using larger reactors.

For the synthesis of this compound, a multi-step continuous flow process could be envisaged. This would involve the sequential synthesis of the 2-amino-3-bromopyridine (B76627) precursor, followed by the introduction of the morpholine ring in a subsequent flow module. The ability to integrate purification steps, such as liquid-liquid extraction or chromatography, directly into the flow system would further streamline the manufacturing process. The enhanced safety profile of flow chemistry, particularly when handling hazardous reagents or intermediates, makes it an attractive option for the industrial production of this compound.

Integration of Automation and Robotics in Synthetic Route Discovery

The discovery and optimization of synthetic routes for complex molecules like this compound can be a time-consuming and labor-intensive process. The integration of automation and robotics, powered by artificial intelligence (AI), is set to accelerate this discovery phase significantly.

Autonomous robotic platforms, such as 'RoboChem', have demonstrated the ability to outperform human chemists in terms of speed and accuracy for the synthesis and optimization of various chemical reactions. youtube.com These systems can autonomously plan and execute experiments, analyze the results using integrated analytical techniques like NMR spectroscopy, and then use machine learning algorithms to decide on the next set of experiments to perform.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent chemical functionalities of this compound—a brominated pyridine (B92270) ring and a morpholine substituent—provide a rich playground for exploring novel reactivity patterns and unprecedented chemical transformations.

The bromine atom at the 3-position of the pyridine ring is a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.com While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are standard transformations, future research could explore more challenging and novel cross-coupling partners. The 2-pyridyl moiety is known to be a challenging nucleophile in cross-coupling reactions, and developing new catalytic systems to overcome these challenges remains an active area of research. nih.govnih.gov

Recent studies have shown that the isomerization of 3-bromopyridines to 4-bromopyridines can be achieved under basic conditions, proceeding through a pyridyne intermediate. rsc.org This opens up avenues for selective functionalization at the 4-position, a transformation that is not directly accessible from the starting material. rsc.org Exploring the application of this isomerization-substitution strategy to this compound could lead to the synthesis of novel derivatives with unique substitution patterns.

Furthermore, the 2-morpholinopyridine scaffold itself can participate in interesting chemical transformations. Research into the functionalization of the C-H bonds of the pyridine ring, catalyzed by transition metals, could provide direct routes to more complex derivatives without the need for pre-functionalized starting materials. rsc.org

Expansion of Ligand Design and Catalyst Development Applications

The pyridine ring is a ubiquitous structural motif in ligands for transition metal catalysis. The specific substitution pattern of this compound, with its electron-withdrawing bromine atom and electron-donating morpholino group, imparts unique electronic and steric properties that could be harnessed in ligand design and catalyst development.

The electronic nature of the substituents on a pyridine-based ligand can significantly influence the catalytic activity of the corresponding metal complex. rsc.orgtcu.edu The interplay between the σ-donating and π-accepting properties of the pyridine nitrogen, modulated by the bromo and morpholino groups, could be beneficial for a range of catalytic applications, including cross-coupling reactions, hydrogenation, and polymerization.

The morpholino group, while providing some steric bulk, also introduces additional potential coordination sites through its oxygen atom. This could lead to the formation of bidentate or even tridentate ligands, depending on the reaction conditions and the metal center. The development of novel catalysts based on this compound could lead to improved reactivity, selectivity, and catalyst stability in a variety of important chemical transformations. Research into the coordination chemistry of this compound with various transition metals will be crucial in unlocking its full potential as a ligand scaffold.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 4-(3-Bromopyridin-2-yl)morpholine, and what critical steps ensure high purity?

- Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where a brominated pyridine derivative reacts with a boronate-containing morpholine precursor. Key steps include:

- Maintaining an inert atmosphere (e.g., argon) to prevent catalyst deactivation .

- Purification using column chromatography (silica gel) to isolate the product with >90% purity .

- Validation via ^1H NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Answer:

- ^1H NMR: Identifies protons on the morpholine ring (δ ~3.7–3.9 ppm for N-CH₂ groups) and pyridine ring (aromatic protons δ ~7.0–8.5 ppm) .

- Mass Spectrometry (ESI): Detects the molecular ion peak ([M+H]⁺) and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions for bromopyridinyl morpholine derivatives?

- Answer: Optimize reaction parameters:

- Catalyst system: Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands tailored for electron-deficient pyridines .

- Solvent/base selection: Employ THF or DMF with K₂CO₃ to enhance boronate solubility .

- Temperature control: Reactions at 80–100°C often improve coupling efficiency .

- Boronate purity: Pre-purify boronate esters via recrystallization to remove inhibitors .

Q. What methodologies are recommended for investigating pressure-induced conformational changes in morpholine derivatives?

- Answer:

- High-pressure Raman/IR spectroscopy: Monitor shifts in vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) to detect conformational changes under pressures up to 3.5 GPa .

- Data interpretation: Resolve spectral overlaps (e.g., merging peaks at 0.7 GPa) by correlating with X-ray diffraction (XRD) to confirm phase transitions .

- Contradiction management: Use density functional theory (DFT) calculations to validate experimental trends in dω/dp plots .

Q. How does the bromine substituent’s position on the pyridine ring influence reactivity in functionalization reactions?

- Answer:

- Electronic effects: Bromine at the 3-position deactivates the pyridine ring, reducing electrophilic substitution but enhancing oxidative addition in cross-coupling reactions .

- Steric hindrance: The 3-position minimizes steric clashes during Pd-catalyzed couplings, improving regioselectivity for C-C bond formation .

- Validation: Computational modeling (e.g., DFT) predicts charge distribution and reactive sites for targeted derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.